molecular formula C12H9FN2 B13143185 2-(1-(2-Fluorophenyl)propylidene)malononitrile

2-(1-(2-Fluorophenyl)propylidene)malononitrile

Cat. No.: B13143185
M. Wt: 200.21 g/mol
InChI Key: ZXCJNNXPXDNCEY-UHFFFAOYSA-N
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Description

2-(1-(2-Fluorophenyl)propylidene)malononitrile is an organic compound with the molecular formula C11H7FN2. It is a derivative of malononitrile, which is known for its applications in organic synthesis. The compound features a fluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluorophenyl)propylidene)malononitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluorophenyl)propylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(2-Fluorophenyl)propylidene)malononitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(2-Fluorophenyl)propylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be attributed to the presence of the fluorophenyl group, which enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2-Fluorophenyl)propylidene)malononitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and specificity in biological interactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)propylidene]propanedinitrile

InChI

InChI=1S/C12H9FN2/c1-2-10(9(7-14)8-15)11-5-3-4-6-12(11)13/h3-6H,2H2,1H3

InChI Key

ZXCJNNXPXDNCEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C#N)C#N)C1=CC=CC=C1F

Origin of Product

United States

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